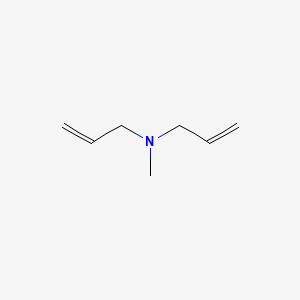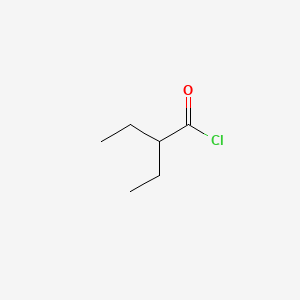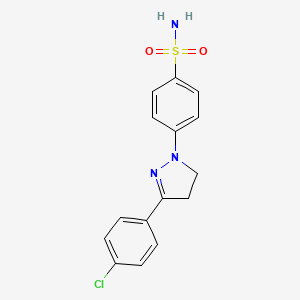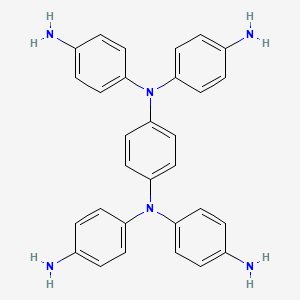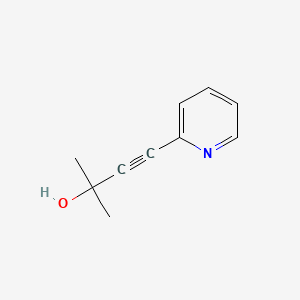
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Übersicht
Beschreibung
“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a chemical compound with the CAS Number: 55384-91-3 . It has a molecular weight of 161.2 and its IUPAC name is 2-methyl-4-(4-pyridinyl)-3-butyn-2-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is 1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 . The crystal structure of a similar compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been reported . It is monoclinic, with a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å3, Z = 4 .Physical And Chemical Properties Analysis
“2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” is a solid compound . Its molecular weight is 161.2 .Wissenschaftliche Forschungsanwendungen
- The compound “2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol” has been studied for its crystal structure . The study was published in the journal “Zeitschrift für Kristallographie - New Crystal Structures”.
- The crystal structure was determined using X-ray diffraction methods. The compound crystallizes in the monoclinic space group P2 1 /c with unit cell parameters a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å 3, Z = 4 .
- The results showed that the crystal structure was successfully determined with R gt (F) = 0.0488, wR ref (F 2) = 0.1222, T = 298 K .
Crystallography
Chemical Properties
- This compound could potentially be used in pharmaceutical research. For instance, it is an impurity of Levetiracetam , the (S)-enantiomer of Etiracetam and the ethyl analog of Piracetam . These are all nootropic drugs used to enhance cognitive function.
Pharmaceutical Research
Synthesis of Other Compounds
- This compound could potentially be used in the synthesis of alkynyl-substituted pyrazine and pyridine derivatives . These derivatives have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .
- The methods of application would involve palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
- The outcomes of such research could include the synthesis of new compounds with potential applications in various fields, such as pharmaceutical chemistry .
- “2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol” could potentially be used in the development of new pharmaceuticals . For example, it could be used in the synthesis of new drugs for treating and/or preventing allergic and immune diseases, inflammatory dermatosis, and neurodegenerative disorders .
- The outcomes of such research could include the development of new therapeutic strategies for various diseases .
Heterocyclic Compound Synthesis
Pharmaceutical Applications
Eigenschaften
IUPAC Name |
2-methyl-4-pyridin-2-ylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWIVMOMHEALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351380 | |
| Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
CAS RN |
29767-97-3 | |
| Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



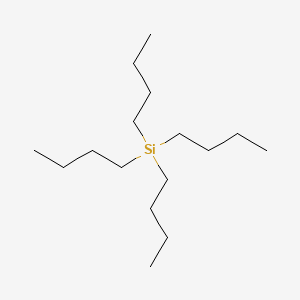
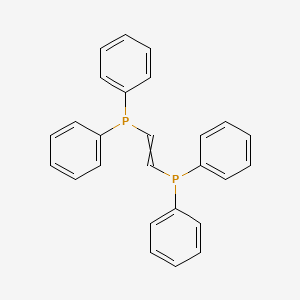
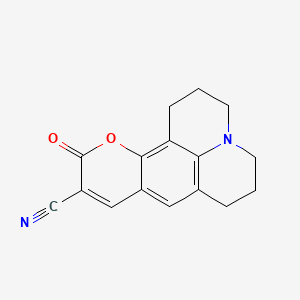
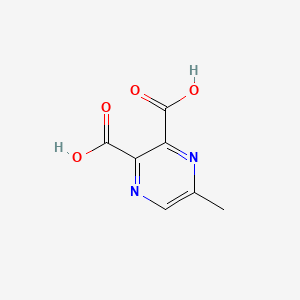
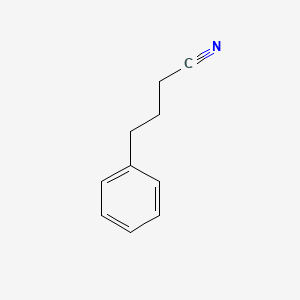
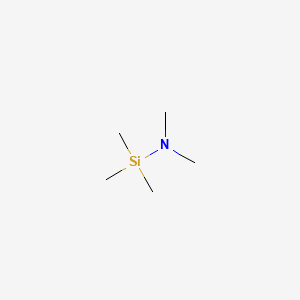
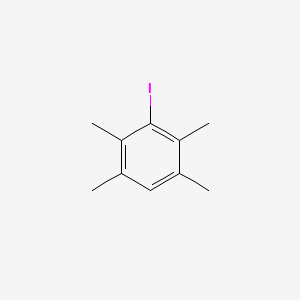
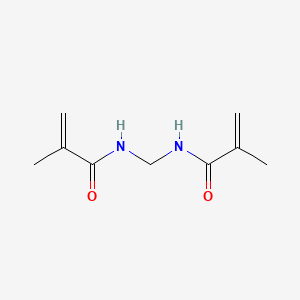
![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)
